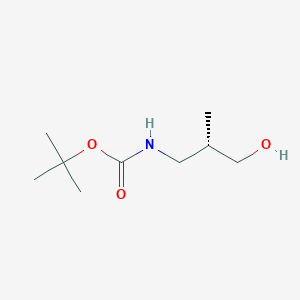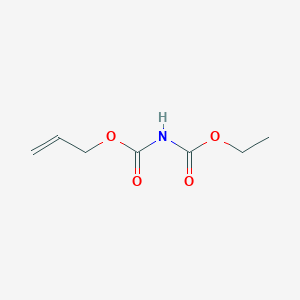![molecular formula C6H6N4O2S B064400 2H-Pyrido[3,2-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI) CAS No. 163136-90-1](/img/structure/B64400.png)
2H-Pyrido[3,2-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI)
描述
3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure. This compound is part of a broader class of compounds known for their diverse biological and chemical properties. The presence of multiple heteroatoms within the ring structure often imparts unique reactivity and potential for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with hydrazine derivatives under acidic or basic conditions to form the desired heterocyclic ring. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product specifications.
化学反应分析
Types of Reactions
3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide involves its interaction with specific molecular targets and pathways within biological systems. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar core structure but differs in the substitution pattern and functional groups.
2H-1,2,4-Thiadiazine: Another related compound with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
3-Amino-2H-1-thia-2,4,8-triazanaphthalene 1,1-dioxide is unique due to its specific arrangement of heteroatoms and functional groups, which impart distinct chemical reactivity and biological activity
属性
IUPAC Name |
1,1-dioxo-4H-pyrido[3,2-e][1,2,4]thiadiazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-6-9-4-2-1-3-8-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAPMPFFYNSLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)S(=O)(=O)N=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)


